

# An In-depth Technical Guide to TVB-2640 (Denifanstat) Fatty Acid Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **TVB-2640** (denifanstat), a first-in-class, orally bioavailable, small-molecule inhibitor of Fatty Acid Synthase (FASN). It details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in its development and application.

# Introduction: The Role of Fatty Acid Synthase (FASN) in Disease

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1][2] In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids.[3] However, FASN is significantly upregulated in numerous pathological conditions, most notably in cancer and metabolic diseases like metabolic dysfunction-associated steatohepatitis (MASH), formerly nonalcoholic steatohepatitis (NASH).[3][4]

In oncology, the overexpression of FASN is a metabolic hallmark of many cancers, including those of the breast, colon, lung, and prostate.[4][5] Cancer cells exhibit a heightened dependence on de novo lipogenesis to supply fatty acids for rapid membrane biosynthesis, energy storage, and the generation of signaling molecules.[3][6] This elevated FASN activity is



often associated with increased tumor aggressiveness and poor prognosis, making it a compelling therapeutic target.[4][5]

**TVB-2640**, also known as denifanstat, is a potent and selective FASN inhibitor developed to exploit this metabolic vulnerability in diseased cells.[2]

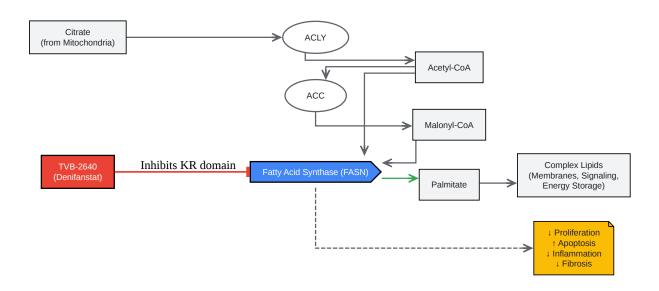
### **Core Mechanism of Action**

**TVB-2640** is a reversible inhibitor that potently targets the ketoacylreductase (KR) domain of the FASN enzyme.[7] By blocking this critical enzymatic step, **TVB-2640** prevents the synthesis of palmitate from its precursors, acetyl-CoA and malonyl-CoA.[1][2]

The consequences of FASN inhibition in susceptible cells are multifaceted:

- Depletion of Palmitate: The primary effect is the halt of palmitate production, starving cells of a crucial building block for more complex lipids.[2]
- Induction of Apoptosis: The disruption of lipid biosynthesis leads to an accumulation of the substrate malonyl-CoA, which can have cytotoxic effects, and ultimately induces programmed cell death (apoptosis) in cancer cells.[2][5]
- Inhibition of Cell Proliferation: By depriving cancer cells of the lipids necessary for new membrane formation, **TVB-2640** effectively inhibits cell growth and proliferation.[1][2]
- Disruption of Cell Signaling: FASN inhibition alters the lipid composition of cellular membranes and lipid rafts, which can disrupt critical signaling pathways, including those involving Ras and other palmitoylated proteins, that are essential for tumor survival.[8]





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FASN Inhibition by TVB-2640

## **Preclinical Evaluation**

**TVB-2640** and its analogues have demonstrated robust anti-tumor and anti-metabolic disease activity in a wide range of preclinical models.[9][10]

Studies using diverse cancer cell lines have shown that FASN inhibition leads to apoptosis and reduced cell viability.[10] In animal xenograft models, FASN inhibitors significantly reduce tumor growth.[11][12] Notably, preclinical work has shown synergistic effects when **TVB-2640** is combined with standard-of-care agents like paclitaxel and bevacizumab, as well as with immunomodulatory agents like PD-1 inhibitors.[8][10]

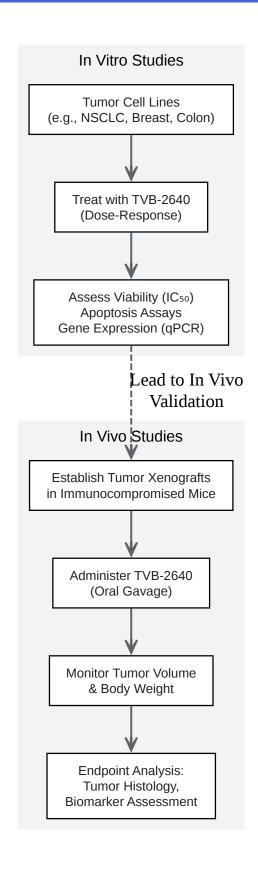


Parameter	Value	Context	Reference
IC50	<0.05 μΜ	Potency of FASN inhibition	[13]
Synergy	Combination Index <	With paclitaxel in tumor models	[10]
Tumor Growth Inhibition	Significant (p<0.05)	In various xenograft models (e.g., NSCLC, CRC)	[8][12]

#### Cell Viability Assay (Representative Protocol)

- Cell Culture: Cancer cell lines (e.g., CALU-6 NSCLC, PANC-1 pancreatic) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[8]
- Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with a dose range of TVB-2640 or a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
   Luminescence is read on a plate reader.
- Data Analysis: Results are normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis.





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Representative Preclinical Experimental Workflow



## **Clinical Development**

**TVB-2640** has been evaluated in numerous clinical trials across oncology and metabolic diseases, demonstrating a favorable safety profile and promising efficacy signals.[14]

**TVB-2640** has been investigated as both a monotherapy and in combination with other anticancer agents. A Phase 1 first-in-human study established a tolerable safety profile and the recommended Phase 2 dose.[7] Subsequent Phase 2 trials have explored its efficacy in specific patient populations.

Trial Identifier	Indication	Combination Agent(s)	Key Finding / Status	Reference
NCT02223247	Solid Tumors	Monotherapy & Paclitaxel	Established safety; partial response observed with paclitaxel combination.	[12]
NCT03179904	HER2+ Metastatic Breast Cancer	Trastuzumab +/- Paclitaxel or Endocrine Therapy	Designed to evaluate the overall response rate in a resistant population.	[15]
NCT02959771	Recurrent High- Grade Astrocytoma	Bevacizumab	Investigated progression-free survival in a difficult-to-treat brain tumor.	[7]

Protocol Summary: NCT03179904 (HER2+ Breast Cancer)

- Study Design: A Phase 2, open-label trial.
- Patient Population: Patients with HER2-positive metastatic breast cancer resistant to previous taxane and trastuzumab-based therapies.



- Intervention:
  - Cohort A: TVB-2640 (oral, daily) + Paclitaxel (IV) + Trastuzumab (IV).
  - o Cohort B: **TVB-2640** (oral, daily) + Trastuzumab (IV) + Endocrine Therapy.
- Primary Endpoint: To determine the overall tumor response rate (ORR).
- Methodology: Patients receive treatment in 28-day cycles. Tumor assessments (CT or MRI)
  are performed at baseline and periodically throughout the study to evaluate response based
  on RECIST criteria.[15]

**TVB-2640** (denifanstat) has shown significant promise in treating MASH by targeting the three primary drivers of the disease: steatosis (fat accumulation), inflammation, and fibrosis.[16][17]

FASCINATE-1 (Phase 2a): This randomized, placebo-controlled trial demonstrated that 12 weeks of denifaring treatment significantly reduced liver fat in a dose-dependent manner and improved key biochemical markers of liver inflammation and fibrosis.[18]

FASCINATE-2 (Phase 2b): This larger, 52-week trial confirmed the efficacy of denifanstat. The study met both of its primary histological endpoints, showing statistically significant MASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of MASH.[17][19] These positive results led to the FDA granting Breakthrough Therapy Designation for denifanstat for the treatment of MASH with moderate to advanced fibrosis.[19][20]



Clinical Trial	Endpoint	Placebo	Denifanstat (50 mg)	P-value	Reference
FASCINATE- 1 (12 wks)	Relative Liver Fat Reduction (MRI-PDFF)	+4.5%	-28.1%	0.001	[18]
≥30% Relative Liver Fat Reduction	11%	61%	<0.001	[18]	
FASCINATE- 2 (52 wks)	MASH Resolution w/o Worsening Fibrosis	13%	36%	Significant	[17]
Fibrosis Improvement (≥1 stage) w/o Worsening MASH	18%	38%	Significant	[17]	
≥2-point NAS Reduction w/o Worsening Fibrosis	20%	52%	Significant	[17]	_
Fibrosis Improvement (≥1 stage) in F3 Patients	13%	49%	-	[21]	

Protocol Summary: FASCINATE-2 (NCT04906421)

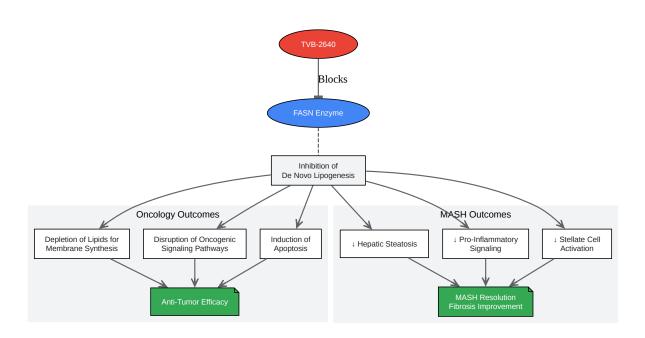


- Study Design: A Phase 2b, multi-center, double-blind, randomized, placebo-controlled study. [22]
- Patient Population: 168 patients with biopsy-confirmed MASH, a NAFLD Activity Score (NAS) of ≥4, and moderate-to-severe fibrosis (Stage F2 or F3).[19][22]
- Intervention: Patients were randomized to receive once-daily oral denifanstat or a matching placebo for 52 weeks.[22]
- Primary Endpoints:
  - Proportion of patients achieving MASH resolution without worsening of fibrosis.
  - Proportion of patients achieving at least a 2-point reduction in NAS without worsening of fibrosis.[17]
- Methodology: Liver biopsies were performed at baseline and at 52 weeks to assess histological changes. Safety and tolerability were monitored throughout the trial.[19]

## **Therapeutic Rationale and Outlook**

The inhibition of FASN by **TVB-2640** represents a targeted approach to treating diseases characterized by metabolic reprogramming. By blocking a pathway that is highly active in cancer and MASH but quiescent in most normal tissues, **TVB-2640** offers a potentially wide therapeutic window.





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#### Therapeutic Logic of FASN Inhibition

The strong clinical data in MASH position denifanstat as a leading candidate for a complex disease with high unmet need, with a Phase 3 program planned to commence.[20][23] In oncology, the future of **TVB-2640** likely lies in combination therapies, where its unique mechanism can complement chemotherapy, targeted agents, and immunotherapies to overcome resistance and improve patient outcomes.[3][10] The identification of predictive biomarkers will be crucial for optimizing its clinical application in cancer.

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- To cite this document: BenchChem. [An In-depth Technical Guide to TVB-2640 (Denifanstat)
   Fatty Acid Synthase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1150167#tvb-2640-fatty-acid-synthase-inhibition-explained]

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